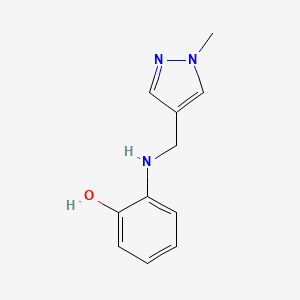

2-(((1-Methyl-1H-pyrazol-4-yl)methyl)amino)phenol

Description

Historical Development of Pyrazole-Based Medicinal Compounds

Pyrazole derivatives have been integral to medicinal chemistry since the 19th century. The term "pyrazole" was first coined by Ludwig Knorr in 1883 during his work on antipyrine, an early analgesic and antipyretic agent. The pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms (C₃H₄N₂), gained prominence with the development of phenylbutazone in the 1950s, a potent anti-inflammatory drug later restricted due to toxicity. Natural pyrazoles, such as 1-pyrazolyl-alanine isolated from watermelon seeds in 1959, further highlighted the scaffold’s biological relevance.

Modern synthetic advancements have enabled diverse functionalization of the pyrazole core. For instance, β-formyl enamides reacted with hydroxylamine hydrochloride yield 1-(4,5-disubstitutedpyrazol-1-yl)-ethanone derivatives, while arylhydrazines and monothio-1,3-diketones produce 1,3,5-trisubstituted pyrazoles with regioselective control. These methods underpin the synthesis of clinically successful drugs like celecoxib (a COX-2 inhibitor) and crizotinib (an ALK/ROS1 inhibitor). The pyrazole ring’s ability to engage in hydrogen bonding and π-π stacking interactions has made it a cornerstone in designing kinase inhibitors and antimicrobial agents.

Significance of Aminophenol Moiety in Drug Design

The aminophenol group (–NH–C₆H₄–OH) contributes critically to drug-receptor binding and pharmacokinetics. Phenolic hydroxyl groups participate in hydrogen bonding with biological targets, while the aromatic ring enables hydrophobic interactions. For example, fenretinide (4-HPR), a retinoid analog containing a 4-aminophenol moiety, exhibits potent anticancer activity by inducing oxidative stress in tumor cells. Structural studies show that the phenolic –OH in 4-HPR is essential for its pro-apoptotic effects, as alkylation or acylation of this group diminishes activity.

Recent work on p-dodecylaminophenol (p-DDAP) demonstrates how aminophenol derivatives can achieve selective cytotoxicity. p-DDAP suppresses the growth of prostate, breast, and leukemia cells at micromolar concentrations by modulating lipid peroxidation pathways, without the retinoid receptor binding associated with side effects. The aminophenol moiety’s redox activity and capacity to generate reactive oxygen species (ROS) position it as a versatile pharmacophore in anticancer and antimicrobial drug design.

Emergence of 2-(((1-Methyl-1H-pyrazol-4-yl)methyl)amino)phenol in Research

2-(((1-Methyl-1H-pyrazol-4-yl)methyl)amino)phenol (CAS 1006336-91-9) incorporates a methyl-substituted pyrazole linked via a methylene bridge to an ortho-aminophenol group. This structure merges the metabolic stability of the 1-methylpyrazole ring with the electron-donating properties of the aminophenol. Computational analyses predict a logP of 1.74 and topological polar surface area (TPSA) of 50.08 Ų, suggesting moderate lipophilicity and favorable membrane permeability.

While direct biological data on this compound are sparse, related analogs provide mechanistic clues. For instance, 3-[(5-methyl-1H-pyrazol-4-yl)amino]phenol (CID 115017787) shares structural similarities and exhibits potential as a kinase inhibitor scaffold due to its ability to chelate metal ions and stabilize protein-ligand complexes. The methyl group at the pyrazole’s 1-position likely enhances metabolic stability by blocking oxidative N-demethylation pathways, a common issue in aminophenol-containing drugs.

Related Pyrazole-Aminophenol Derivatives in Current Literature

Recent studies highlight the diversification of pyrazole-aminophenol hybrids to optimize bioactivity:

Table 1: Representative Pyrazole-Aminophenol Derivatives and Their Reported Activities

These derivatives underscore the impact of substituent positioning on activity. For example, elongating the alkyl chain in p-DDAP from C8 to C12 enhances antiproliferative potency by 10-fold, likely due to improved membrane integration. Conversely, substituting the pyrazole’s 3- and 5-positions with aryl groups (e.g., in 1,3,5-trisubstituted pyrazoles) can modulate selectivity for inflammatory mediators like COX-2.

Synthetic routes to these hybrids often employ condensation reactions. A notable method involves reacting β-formyl enamides with hydroxylamine hydrochloride under acidic conditions to form pyrazole rings, followed by coupling with aminophenol derivatives via reductive amination. Alternative strategies use Ullmann-type couplings to attach phenolic groups to preformed pyrazole cores.

Properties

IUPAC Name |

2-[(1-methylpyrazol-4-yl)methylamino]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-14-8-9(7-13-14)6-12-10-4-2-3-5-11(10)15/h2-5,7-8,12,15H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDGFCUNCAFBUHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CNC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1-Methyl-1H-pyrazol-4-yl)methyl)amino)phenol typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 2-aminophenol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(((1-Methyl-1H-pyrazol-4-yl)methyl)amino)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinone derivatives.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products

The major products formed from these reactions include quinone derivatives, substituted phenols, and various amino derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Recent studies have highlighted the potential of pyrazole derivatives, including 2-(((1-Methyl-1H-pyrazol-4-yl)methyl)amino)phenol, as antioxidants. Research indicates that these compounds can scavenge free radicals, which may contribute to the development of therapeutic agents for oxidative stress-related diseases .

Pharmacological Activity

The compound has been investigated for its role as an inhibitor of specific enzymes that are implicated in inflammatory responses. For instance, it has shown promise as an inhibitor of interleukin-6 (IL-6) secretion in in vivo studies, suggesting potential applications in treating inflammatory conditions .

Organic Synthesis

Reagent in Chemical Reactions

2-(((1-Methyl-1H-pyrazol-4-yl)methyl)amino)phenol serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, such as nucleophilic substitutions and coupling reactions. Its structure allows for modifications that can lead to the synthesis of novel compounds with desired biological activities.

Dye and Pharmaceutical Intermediate

The compound is also used as an intermediate in the synthesis of dyes and pharmaceuticals. Its reactivity makes it suitable for creating various derivatives that can be tailored for specific applications in drug development and dye manufacturing .

Materials Science

Polymer Development

In materials science, compounds like 2-(((1-Methyl-1H-pyrazol-4-yl)methyl)amino)phenol are being explored for their potential use in developing new polymers with enhanced properties. The incorporation of pyrazole moieties can improve thermal stability and mechanical strength, making them suitable for high-performance applications .

Nanocomposite Formation

Research is ongoing into the use of this compound in forming nanocomposites. By integrating it with other materials at the nanoscale, researchers aim to develop composites with unique electrical or optical properties that could be utilized in electronic devices or sensors.

Case Study 1: Antioxidant Activity Assessment

A study conducted on various pyrazole derivatives, including 2-(((1-Methyl-1H-pyrazol-4-yl)methyl)amino)phenol, assessed their ability to inhibit oxidative stress markers in cellular models. The results indicated a significant reduction in oxidative damage when treated with these compounds compared to controls, highlighting their potential therapeutic benefits.

Case Study 2: Synthesis of Novel Pharmaceuticals

In a research project focused on synthesizing new anti-inflammatory drugs, 2-(((1-Methyl-1H-pyrazol-4-yl)methyl)amino)phenol was modified to enhance its bioavailability and potency. The resultant compounds exhibited improved efficacy in preclinical trials for treating rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 2-(((1-Methyl-1H-pyrazol-4-yl)methyl)amino)phenol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs can be categorized based on substituent placement and functional groups:

Key Observations :

- Hydrogen Bonding: The target compound likely exhibits intramolecular hydrogen bonding between its phenol-OH and pyrazole-N, similar to the structurally analogous 2-[5-(4-hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol . This feature enhances stability and influences solubility.

- Substituent Effects: Unlike indole- or pyranone-fused analogs (e.g., ), the absence of fused rings in the target compound may reduce steric hindrance, improving reactivity in coupling reactions.

Crystallographic and Computational Studies

- Structural Analysis: Compounds like 2-[5-(4-hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol were refined using SHELXL (), a program widely used for small-molecule crystallography . Similar methods could resolve the target compound’s hydrogen-bonding network.

- Graph Set Analysis: Hydrogen-bonding patterns in pyrazole-phenol derivatives (e.g., chains or rings) align with Etter’s rules (), aiding in crystal engineering for drug formulation.

Biological Activity

2-(((1-Methyl-1H-pyrazol-4-yl)methyl)amino)phenol is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article delves into the biological activities associated with this compound, including its antimicrobial, antioxidant, and potential anticancer properties.

Chemical Structure and Synthesis

The compound features a phenolic group linked to an amino group, which is further connected to a pyrazole ring. The synthesis typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 2-aminophenol under specific conditions, often utilizing solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the reaction.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 2-(((1-Methyl-1H-pyrazol-4-yl)methyl)amino)phenol. In vitro tests have demonstrated its effectiveness against various bacterial strains. For instance, derivatives of pyrazole compounds have shown inhibition zones ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal activity .

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Staphylococcus epidermidis | 0.22 | 0.25 |

Antioxidant Activity

The compound exhibits significant antioxidant properties, attributed to its ability to scavenge free radicals and inhibit oxidative stress. This activity is crucial as oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders.

The biological effects of 2-(((1-Methyl-1H-pyrazol-4-yl)methyl)amino)phenol may be mediated through several mechanisms:

- Radical Scavenging : The phenolic structure allows for effective radical scavenging.

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives, including 2-(((1-Methyl-1H-pyrazol-4-yl)methyl)amino)phenol:

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various pyrazole derivatives, revealing that certain modifications enhance their activity against resistant bacterial strains .

- In Vivo Studies : Research involving animal models has shown that compounds similar to 2-(((1-Methyl-1H-pyrazol-4-yl)methyl)amino)phenol can inhibit inflammatory responses, suggesting potential applications in treating inflammatory diseases .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have identified key structural features that contribute to their biological potency, guiding future drug design efforts .

Q & A

Q. What are the recommended synthetic routes for 2-(((1-Methyl-1H-pyrazol-4-yl)methyl)amino)phenol, and how can reaction conditions be optimized?

The compound can be synthesized via Mannich-type reactions, where a primary amine reacts with formaldehyde and a phenol derivative. For example, similar pyrazole-phenol hybrids have been prepared by refluxing intermediates like 1-(2-hydroxyphenyl)-3-arylpropane-1,3-diones with hydrazines in ethanol/acetic acid mixtures . Optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of hydrazine to diketone) and reaction time (7+ hours for cyclization). Purification via silica gel chromatography and ethanol recrystallization improves yield (e.g., 45% yield reported for analogous pyrazole derivatives) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- FTIR/NMR : Confirm functional groups (e.g., phenolic O–H stretch ~3200 cm⁻¹) and amine/pyrazole proton environments (δ 6.5–8.5 ppm in ¹H NMR).

- X-ray diffraction : Single-crystal X-ray analysis (e.g., using Stoe IPDS-II diffractometers) resolves molecular geometry, dihedral angles between aromatic rings (e.g., 16.83°–51.68° in pyrazole derivatives), and hydrogen-bonding motifs . SHELX software (e.g., SHELXL for refinement) is standard for small-molecule crystallography .

Q. How is the crystal packing stabilized in related pyrazole-phenol compounds?

Intermolecular O–H···N hydrogen bonds (e.g., 1.86 Å bond length) and weak C–H···π interactions are critical. Graph set analysis (as per Etter’s formalism) can classify hydrogen-bonding patterns into discrete or infinite networks . For example, pyrazole-phenol derivatives form chains via O–H···N bonds and 2D layers through C–H···π contacts .

Advanced Research Questions

Q. How can hydrogen-bonding networks be analyzed to predict supramolecular assembly in this compound?

Graph set analysis (R²₂(8), etc.) and Hirshfeld surface calculations quantify intermolecular interactions. For pyrazole-phenol analogs, O–H···N bonds dominate, while C–H···O/π contacts contribute to 3D packing . Software like CrystalExplorer visualizes these networks, aiding in cocrystal design or polymorphism studies.

Q. What computational methods validate experimental crystallographic data for this compound?

Density Functional Theory (DFT) optimizes molecular geometry and calculates electrostatic potential surfaces, which can predict hydrogen-bond donor/acceptor sites. Compare computed vs. experimental bond lengths/angles (e.g., <0.02 Å deviation for C–C bonds in pyrazole rings) . Software like Gaussian or ORCA paired with SHELX-refined data ensures accuracy .

Q. How do substituent effects on the pyrazole ring influence biological activity or metal coordination?

Electron-donating groups (e.g., methyl on pyrazole) enhance ligand basicity, improving metal coordination. For example, Zn(II) complexes with pyrazole-phenol ligands show distorted octahedral geometries via N,O-chelation . Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., chloro, methoxy) and evaluation of antimicrobial/antioxidant activity .

Q. What strategies resolve contradictions in reported synthetic yields or crystallographic data?

- Reproducibility : Verify reaction conditions (e.g., anhydrous ethanol vs. aqueous mixtures).

- Data validation : Cross-check crystallographic parameters (e.g., R-factor <0.05) using multiple refinement cycles in SHELXL .

- Statistical analysis : Apply Rietveld refinement for powder samples if single crystals are unavailable.

Q. How can polymorphism in this compound be investigated experimentally?

Use differential scanning calorimetry (DSC) to detect thermal events (melting/recrystallization) and variable-temperature X-ray diffraction to track phase transitions. Slurry experiments in solvents like ethanol/water can isolate polymorphs. For related compounds, subtle changes in hydrogen-bonding motifs drive polymorphism .

Q. What role does this compound play in coordination chemistry, and how are its metal complexes characterized?

As a tridentate ligand, it binds metals via phenolic O, pyrazole N, and amine N sites. For example, Zn(II) complexes are characterized via X-ray crystallography (octahedral geometry) and cyclic voltammetry (redox activity at –0.5 to +1.0 V) . Spectrophotometric titration determines stability constants (log K ~4–6 for transition metals) .

Q. How can stability under varying pH or temperature conditions be assessed?

- pH stability : Conduct UV-Vis/NMR titrations (pH 2–12) to monitor protonation/deprotonation of phenolic O–H (pKa ~9–10) and amine groups.

- Thermal stability : Thermogravimetric analysis (TGA) up to 500°C identifies decomposition steps (e.g., loss of methyl groups ~200°C) .

Methodological Notes

- Crystallography : Use SHELX for refinement and ORTEP-3 for graphical representation .

- Synthesis : Prioritize anhydrous conditions to avoid side reactions (e.g., hydrolysis of imine intermediates) .

- Computational Tools : Pair Gaussian (DFT) with Mercury (crystal packing visualization) for robust analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.